

GSK2850163: A Technical Guide to a Selective IRE1 α Inhibitor

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Compound of Interest

Compound Name: GSK2850163

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Introduction

GSK2850163 is a potent and selective inhibitor of inositol-requiring enzyme 1 α (IRE1 α), a key sensor and effector of the unfolded protein response (UPR).[1][2] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3] IRE1 α possesses both serine/threonine kinase and endoribonuclease (RNase) activity.[2][3] By inhibiting both of these functions, **GSK2850163** serves as a critical tool for investigating the therapeutic potential of targeting the UPR in various diseases, including cancer.[4][5] This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of **GSK2850163**.

Chemical and Physical Properties

GSK2850163 is a small molecule inhibitor with the following chemical and physical characteristics.

Property	Value	Reference
CAS Number	2121989-91-9	[1]
Molecular Formula	C ₂₄ H ₂₉ Cl ₂ N ₃ O	[1][6]
Molecular Weight	446.41 g/mol	[2][7]
IUPAC Name	(R)-2-(3,4-Dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro[4.5]decane-7-carboxamide	[2]
SMILES String	<chem>ClC1=CC(CN(C2)CC[C@]2(CN(C(NCC3=CC=C(C)C=C3)=O)CCC2)C)=CC=C1Cl</chem>	[2]
InChI Key	YFDASBFQKMHSJ-XMMPIXPASA-N	[1][2]
Appearance	Colorless to light yellow oil	[2]
Solubility	Soluble in Ethanol (≥10 mg/ml), Sparingly soluble in DMSO (1-10 mg/ml)	[1]

Mechanism of Action

GSK2850163 is a highly selective inhibitor of IRE1α, targeting both its kinase and RNase functionalities.[2] Under ER stress, IRE1α dimerizes and autophosphorylates, which activates its RNase domain.[4][8] The activated RNase then excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[4] This splicing event results in a frameshift, leading to the translation of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, ER-associated degradation (ERAD), and ER expansion to restore ER homeostasis.[4]

GSK2850163 inhibits the kinase activity of IRE1α, which in turn prevents the activation of its RNase domain and the subsequent splicing of XBP1 mRNA.[4][9] This disruption of the IRE1α-XBP1 signaling cascade can lead to apoptosis in cancer cells that are highly dependent on this pathway for survival.[4]

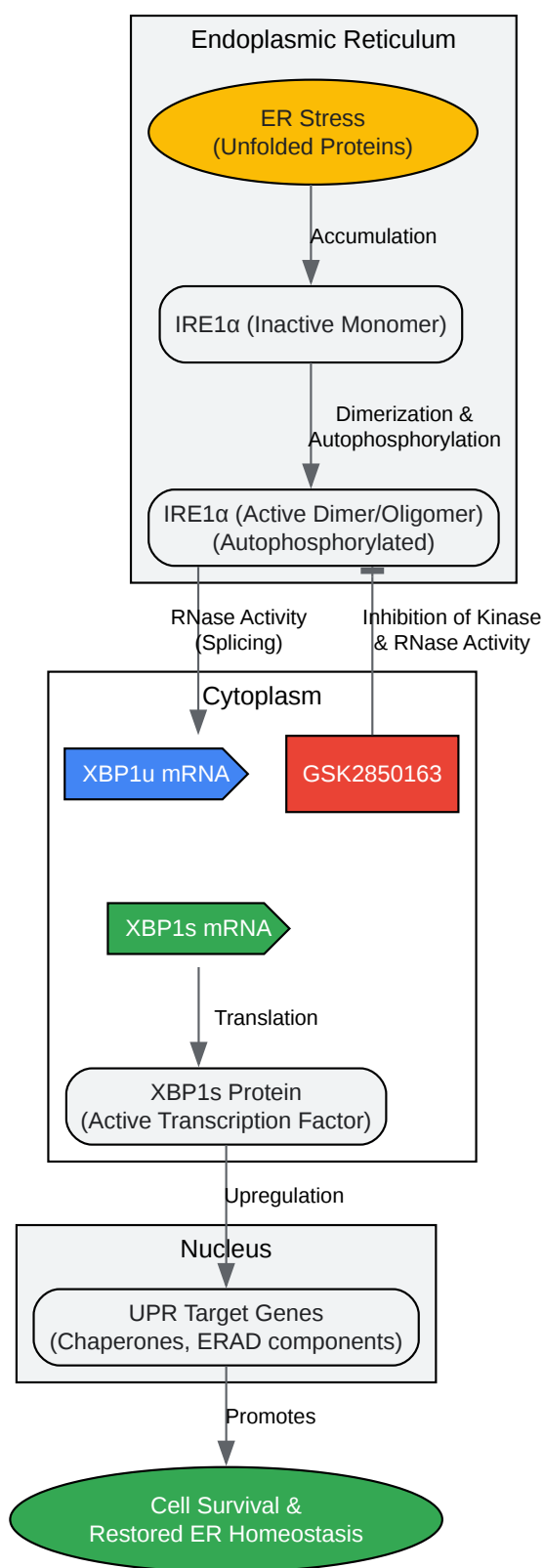
In Vitro Potency and Selectivity

The inhibitory activity of **GSK2850163** has been quantified against its primary target, IRE1 α , as well as other kinases to assess its selectivity.

Target	IC ₅₀	Assay Type	Reference
IRE1 α (Kinase)	20 nM	Biochemical Assay	[2] [9]
IRE1 α (RNase)	200 nM	Biochemical Assay	[2] [9]
Ron Kinase	4.4 μ M	Off-target screening	[9]
FGFR1 V561M	17 μ M	Off-target screening	[9]

Signaling Pathway

The following diagram illustrates the unfolded protein response pathway mediated by IRE1 α and the inhibitory action of **GSK2850163**.



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Caption: The IRE1 α signaling pathway under ER stress and the inhibitory mechanism of **GSK2850163**.

Experimental Protocols

Western Blotting for Phospho-IRE1 α and XBP1s

This protocol is used to confirm the engagement of **GSK2850163** with its target in vivo or in vitro by measuring the levels of phosphorylated IRE1 α and spliced XBP1s.[\[4\]](#)[\[10\]](#)

- Cell/Tissue Lysis: Homogenize tumor tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[\[4\]](#)[\[10\]](#)
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[\[4\]](#)[\[10\]](#)
- SDS-PAGE and Transfer: Resolve 20-40 μ g of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[\[10\]](#)
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[\[10\]](#)
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IRE1 α (Ser724), total IRE1 α , and XBP1s overnight at 4°C. A loading control such as β -actin should also be used.[\[4\]](#)[\[10\]](#)
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.[\[4\]](#)
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[\[10\]](#)
- Analysis: Quantify the band intensities to determine the relative levels of IRE1 α phosphorylation and XBP1s expression. A reduction in p-IRE1 α and XBP1s in **GSK2850163**-treated samples indicates target engagement.[\[4\]](#)

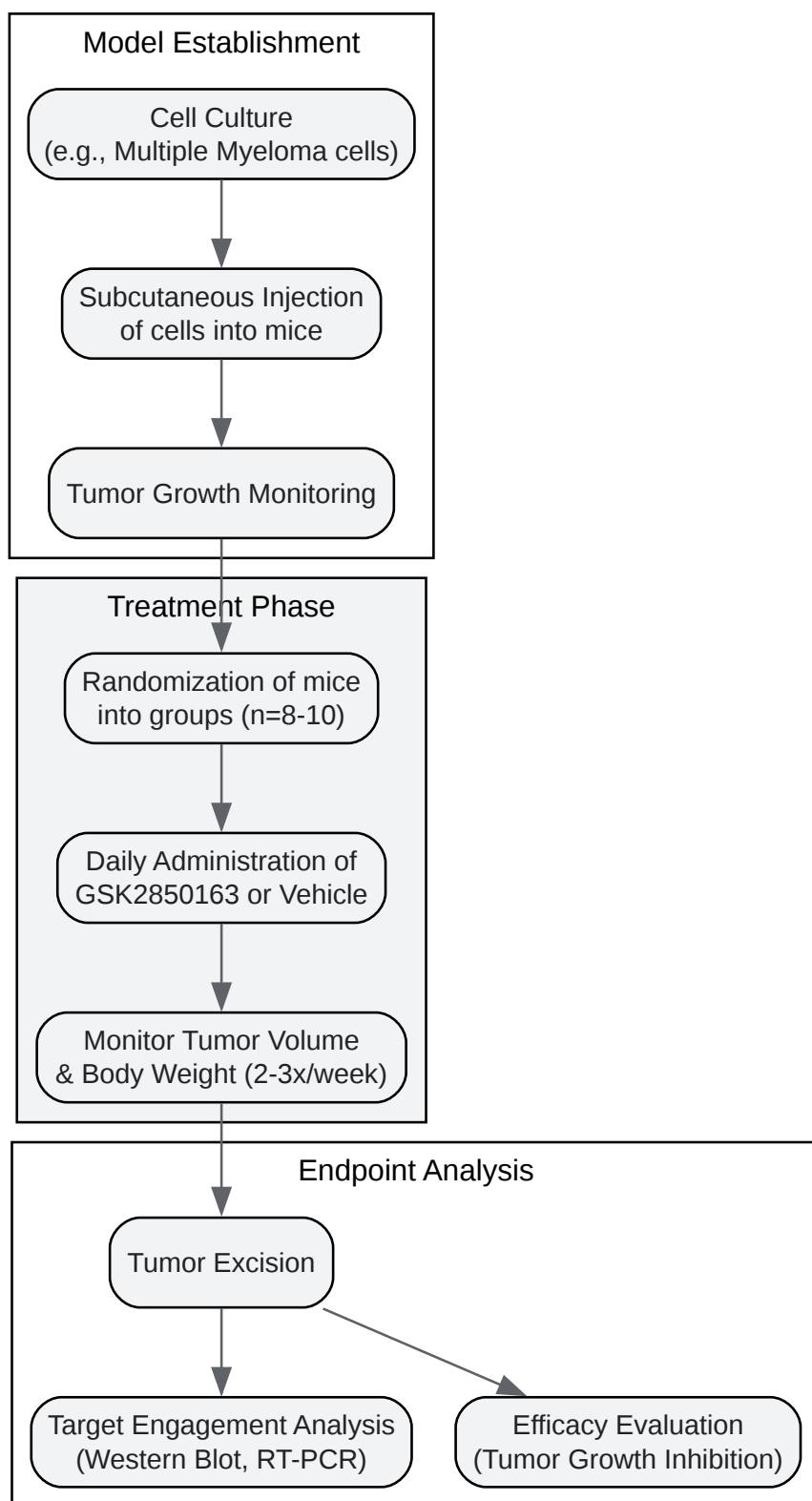
RT-PCR for XBP1 Splicing

This method is used to qualitatively assess the inhibition of IRE1 α RNase activity by observing the reduction in spliced XBP1 mRNA.[\[10\]](#)[\[11\]](#)

- RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.[\[10\]](#)
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 μ g of total RNA using a reverse transcription kit.[\[10\]](#)
- PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.[\[10\]](#)
- Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band.[\[10\]](#)[\[11\]](#) A decrease in the intensity of the XBP1s band relative to the XBP1u band in **GSK2850163**-treated samples indicates inhibition.[\[11\]](#)

In Vivo Efficacy Assessment in Xenograft Models

This workflow outlines a typical experiment to evaluate the anti-tumor efficacy of **GSK2850163** in a mouse xenograft model.[\[4\]](#)



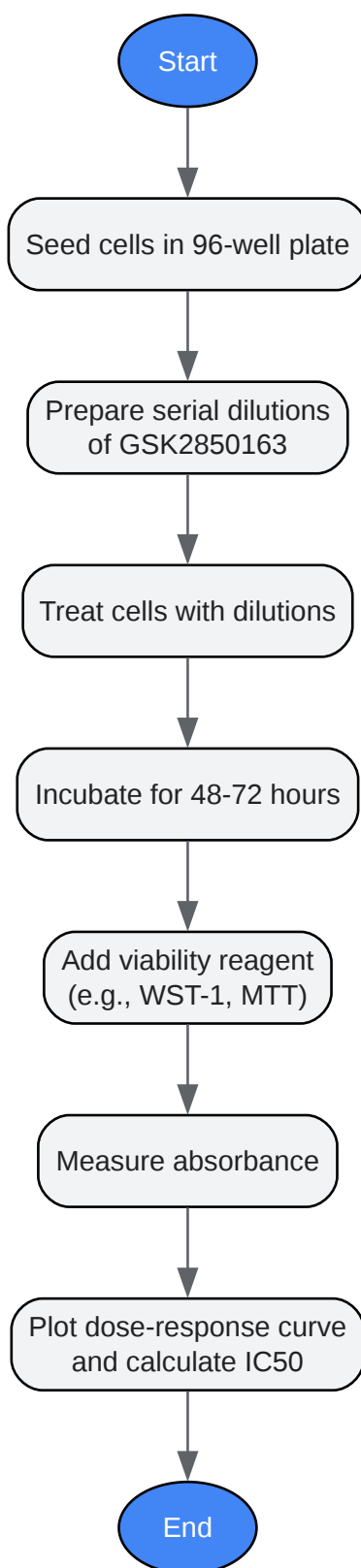
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Caption: A general experimental workflow for in vivo efficacy studies of **GSK2850163**.

Cell Viability Assay for IC₅₀ Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of **GSK2850163** in a specific cancer cell line using a WST-1 assay.[\[5\]](#)

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[\[5\]](#)
- Compound Preparation: Prepare serial dilutions of **GSK2850163** in the appropriate cell culture medium.[\[5\]](#)
- Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of **GSK2850163**. Include vehicle-only and no-treatment controls.[\[5\]](#)
- Incubation: Incubate the plate for 48 to 72 hours, depending on the doubling time of the cell line.[\[11\]](#)
- Viability Assessment: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[\[5\]](#)
- Data Acquisition: Gently shake the plate and measure the absorbance at the appropriate wavelength using a microplate reader.[\[5\]](#)
- IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the absorbance data against the log of the inhibitor concentration and fitting to a dose-response curve.



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Caption: Experimental workflow for determining the IC50 of **GSK2850163** in a cell-based assay.

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